(4R,6R)-6-(2-aminoethyl)-4-hydroxyoxan-2-one is a chemical compound characterized by its specific stereochemistry and functional groups. This compound belongs to the class of oxanones, which are cyclic compounds featuring a ketone group within a six-membered ring. The presence of an aminoethyl group and a hydroxy group adds to its biological significance and potential applications in medicinal chemistry.
This compound can be synthesized through various organic chemistry methods, often involving multi-step synthetic routes that incorporate specific reagents to achieve the desired stereochemistry and functional groups. It is referenced in various patents and scientific literature, indicating its relevance in pharmaceutical research and development.
The synthesis of (4R,6R)-6-(2-aminoethyl)-4-hydroxyoxan-2-one typically involves several key steps:
The molecular structure of (4R,6R)-6-(2-aminoethyl)-4-hydroxyoxan-2-one can be represented using various chemical notation systems. The compound features:
C(C(=O)O)C1(C(C(C(O)NCC)O)O)C(C1)=O
(4R,6R)-6-(2-aminoethyl)-4-hydroxyoxan-2-one can participate in various chemical reactions due to its functional groups:
The mechanism of action for (4R,6R)-6-(2-aminoethyl)-4-hydroxyoxan-2-one is primarily related to its interaction with biological targets:
Research indicates that compounds with similar structures exhibit activity in modulating enzyme functions related to metabolic processes, suggesting potential therapeutic applications.
(4R,6R)-6-(2-aminoethyl)-4-hydroxyoxan-2-one has potential applications in:
CAS No.:
CAS No.: 59456-70-1
CAS No.: 87913-26-6
CAS No.: 31867-59-1
CAS No.: 1357362-67-4
CAS No.: 1152-76-7